molecular formula C32H47O4P B12873054 Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12873054
M. Wt: 526.7 g/mol
InChI Key: OTOAOLMUBVOHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which provides steric hindrance, making it an effective ligand in transition metal-catalyzed reactions. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the formation of metal-ligand complexes. It is also involved in oxidative addition and reductive elimination processes when used in catalytic cycles .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically organometallic complexes that serve as intermediates in catalytic cycles. These complexes are crucial in forming carbon-carbon and carbon-heteroatom bonds .

Mechanism of Action

The mechanism of action of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in transition metal complexes. It stabilizes the metal center and facilitates the formation and cleavage of bonds during catalytic cycles. The bulky nature of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique aspect of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine lies in its dual methoxy and isopropoxy substituents, which provide a balance of electronic and steric properties. This makes it particularly effective in catalytic processes requiring high selectivity and efficiency .

Properties

Molecular Formula

C32H47O4P

Molecular Weight

526.7 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C32H47O4P/c1-22(2)35-27-18-13-19-28(36-23(3)4)30(27)31-26(33-5)20-21-29(34-6)32(31)37(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3

InChI Key

OTOAOLMUBVOHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.